5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
Brand Name: Vulcanchem
CAS No.: 364626-01-7
VCID: VC21477800
InChI: InChI=1S/C12H10Cl2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17)
SMILES: C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN
Molecular Formula: C12H10Cl2N2O3
Molecular Weight: 301.12g/mol

5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide

CAS No.: 364626-01-7

Cat. No.: VC21477800

Molecular Formula: C12H10Cl2N2O3

Molecular Weight: 301.12g/mol

* For research use only. Not for human or veterinary use.

5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide - 364626-01-7

Specification

CAS No. 364626-01-7
Molecular Formula C12H10Cl2N2O3
Molecular Weight 301.12g/mol
IUPAC Name 5-[(2,4-dichlorophenoxy)methyl]furan-2-carbohydrazide
Standard InChI InChI=1S/C12H10Cl2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17)
Standard InChI Key BDEDMIFFOPJQDG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN

Introduction

Physicochemical Properties

Basic Properties

The physicochemical properties of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide are summarized below:

PropertyValue
Molecular FormulaC12H10Cl2N2O3C_{12}H_{10}Cl_{2}N_{2}O_{3}
Molecular Weight301.12 g/mol
CAS Number364626-01-7
Melting PointNot explicitly reported
SolubilityLimited data available

This compound exists as a solid under standard conditions and is typically used in laboratory settings for research purposes.

Functional Groups

The molecule contains several functional groups that contribute to its reactivity:

  • Dichlorophenyl group: Enhances lipophilicity and potential biological activity.

  • Furan ring: Provides aromaticity and contributes to electron delocalization.

  • Hydrazide group (-CONHNH₂): Offers sites for hydrogen bonding and chemical derivatization.

Stability

While specific stability data for this compound are unavailable in the literature reviewed, related hydrazides are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide

Synthetic Pathways

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide involves multiple steps starting from commercially available precursors:

  • Preparation of the dichlorophenoxy intermediate: The synthesis begins with the chlorination of phenol derivatives to yield the dichlorophenol precursor.

  • Formation of methylated furan derivatives: The dichlorophenol intermediate is reacted with furan derivatives under controlled conditions to introduce the methyl linkage.

  • Hydrazidation reaction: The final step involves reacting the methylated furan derivative with hydrazine hydrate to form the hydrazide functional group.

These reactions are typically carried out under inert atmospheres to prevent oxidation or unwanted side reactions.

Reaction Conditions

Optimal reaction conditions include:

  • Temperature: Moderate (50–100°C).

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF).

  • Catalysts: Acid or base catalysts depending on the reaction step.

Industrial Scale-Up

Scaling up these reactions for industrial production would require optimization of yield and purity through advanced techniques such as continuous flow reactors.

Applications in Research

Chemical Applications

As a furohydrazide derivative, this compound serves as a building block for synthesizing more complex molecules with potential applications in medicinal chemistry and material science.

Biological Relevance

The dichlorophenoxy moiety in this compound is structurally similar to that in herbicides like 2,4-D . This similarity suggests potential interactions with biological pathways targeted by such herbicides.

Toxicological Considerations

General Toxicity

Toxicity studies on related compounds suggest that exposure may lead to renal toxicity at high doses due to saturation of renal clearance mechanisms .

Environmental Impact

Given its structural similarity to herbicides like 2,4-D, this compound may exhibit environmental persistence and bioaccumulation under certain conditions .

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